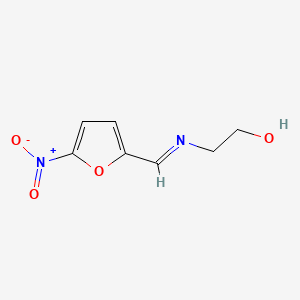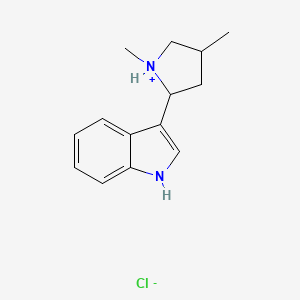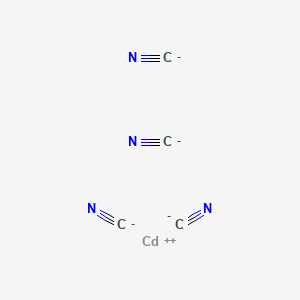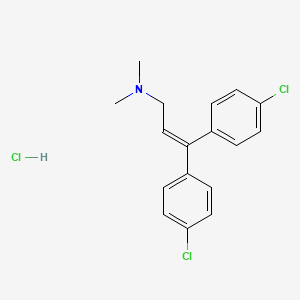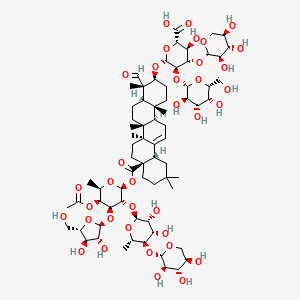
Formaldehyde;2-hydroxycyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a non-benzenoid aromatic compound that consists of a seven-membered ring with three conjugated double bonds and a hydroxyl group adjacent to a carbonyl group . This compound is known for its unique structure and properties, making it significant in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tropolone can be synthesized through several methods. One common method involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the Hofmann elimination and bromination of tropinone . These methods typically require specific reaction conditions, such as controlled temperatures and the presence of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of tropolone may involve large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
Tropolone undergoes various chemical reactions, including:
Oxidation: Tropolone can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert tropolone into other derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted tropolones.
Common Reagents and Conditions
Common reagents used in reactions with tropolone include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving tropolone depend on the specific reaction and reagents used. For example, oxidation reactions can produce different oxidized derivatives, while substitution reactions can yield various substituted tropolones .
Scientific Research Applications
Tropolone has a wide range of applications in scientific research, including:
Chemistry: Tropolone is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its inhibitory effects on enzymes such as carbonic anhydrase.
Medicine: Tropolone derivatives have potential therapeutic applications due to their biological activity.
Mechanism of Action
The mechanism of action of tropolone involves its ability to coordinate with metal ions, particularly zinc ions in enzymes like carbonic anhydrase. Tropolone acts as a metal-binding pharmacophore, forming bidentate coordination with the active site metal ion. This interaction can inhibit the enzyme’s activity by altering its structure and function . The specific molecular targets and pathways involved depend on the biological context and the specific enzyme or protein being studied.
Comparison with Similar Compounds
Tropolone is unique compared to other similar compounds due to its non-benzenoid aromatic structure and its ability to form stable complexes with metal ions. Similar compounds include:
Cyclohepta-2,4,6-trien-1-one: Lacks the hydroxyl group present in tropolone.
2-mercaptopyridine-N-oxide: Contains a sulfur atom instead of an oxygen atom in the hydroxyl group position.
2-hydroxycyclohepta-2,4,6-triene-1-thione: Contains a sulfur atom in place of the carbonyl oxygen.
These compounds share some structural similarities with tropolone but differ in their chemical properties and reactivity, highlighting the unique characteristics of tropolone.
Properties
CAS No. |
28158-57-8 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
formaldehyde;2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6O2.CH2O/c8-6-4-2-1-3-5-7(6)9;1-2/h1-5H,(H,8,9);1H2 |
InChI Key |
ZQKARDTYSXTFTQ-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C1=CC=C(C(=O)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


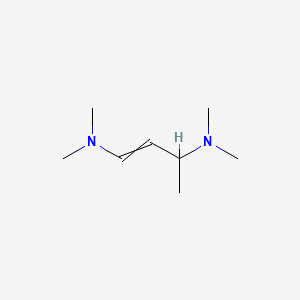

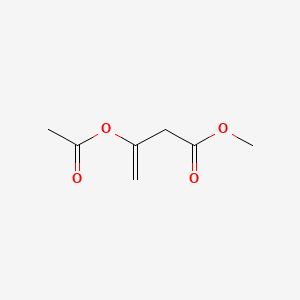
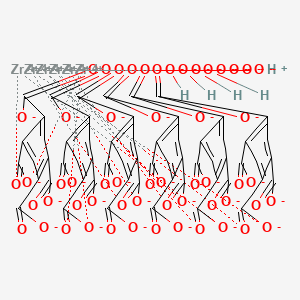
![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
